trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
Description
Properties
CAS No. |
98519-33-6 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-5-methyl-5-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H23N3O3/c1-3-8-18(2)11-23-19(24-12-18,10-22-14-20-13-21-22)17-9-15-6-4-5-7-16(15)25-17/h4-7,9,13-14H,3,8,10-12H2,1-2H3 |
InChI Key |
ITACZRXGTMPYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multi-step organic synthesis combining:
- Construction of the benzofuran moiety,
- Formation of the 1,3-dioxane ring with methyl and propyl substituents,
- Introduction of the 1,2,4-triazole ring via nucleophilic substitution or Mannich-type reactions.
The overall approach is modular, allowing the assembly of the complex molecule from simpler precursors.
Stepwise Synthetic Route
Synthesis of the Benzofuran Core:
- Benzofuran derivatives are commonly synthesized via cyclization of o-hydroxyaryl ketones or aldehydes.
- For 2-benzofuranyl substitution, selective functionalization at the 2-position is achieved by electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Preparation of the 1,3-Dioxane Ring:
- The 1,3-dioxane ring bearing methyl and propyl substituents at the 5-position can be synthesized by acetalization of appropriate ketones or aldehydes with diols under acid catalysis.
- The trans stereochemistry is controlled by reaction conditions and choice of catalysts.
Attachment of the 1,2,4-Triazole Moiety:
- The 1,2,4-triazole ring is introduced typically via nucleophilic substitution of a suitable leaving group (e.g., halide) on the dioxane ring with 1,2,4-triazole or its derivatives.
- Alternatively, Mannich-type reactions involving formaldehyde, amines, and triazole derivatives can be employed to form the triazolylmethyl linkage.
Representative Synthetic Procedure (Hypothetical)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Hydroxybenzaldehyde + Propyl methyl ketone, acid catalyst | Formation of benzofuran ring via cyclization |
| 2 | Benzofuran aldehyde + 1,3-propanediol, acid catalyst | Acetalization to form 1,3-dioxane ring with methyl and propyl substituents |
| 3 | Dioxane intermediate + 1,2,4-triazole, base (e.g., K2CO3) | Nucleophilic substitution to attach triazole moiety |
Green Chemistry and Microwave-Assisted Synthesis
Recent advances in heterocyclic synthesis suggest that microwave-assisted organic synthesis (MAOS) can improve reaction rates and selectivity for complex heterocycles, including triazole derivatives. For example, catalyst-free one-pot multicomponent reactions under microwave irradiation have been reported to efficiently synthesize triazole-containing molecules with enhanced regio- and stereoselectivity in environmentally benign solvents like water or glycerol.
Analytical Data and Characterization
The compound’s molecular formula is C19H23N3O3, with a molecular weight of 341.4 g/mol. Analytical characterization typically includes:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of benzofuran, dioxane, and triazole protons and carbons.
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the molecular weight.
- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as triazole ring vibrations and ether linkages.
- Chromatographic Purity: HPLC or TLC to assess purity.
Collision Cross Section Data
Predicted collision cross-section (CCS) values for various adducts of the compound are available, which can assist in mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 342.18123 | 175.8 |
| [M+Na]+ | 364.16317 | 189.9 |
| [M+NH4]+ | 359.20777 | 185.6 |
| [M+K]+ | 380.13711 | 183.8 |
| [M-H]- | 340.16667 | 183.4 |
| [M+Na-2H]- | 362.14862 | 184.3 |
| [M]+ | 341.17340 | 180.4 |
| [M]- | 341.17450 | 180.4 |
These data assist in confirming the identity and purity of the synthesized compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring undergoes nucleophilic substitution at C5, facilitated by electron-withdrawing effects of adjacent nitrogen atoms.
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Halogenation | PCl₅, 80°C, 4h | C5-Cl substitution; improved electrophilicity | 78% |
| Amination | NH₃/EtOH, 60°C, 12h | C5-NH₂ derivative; enhanced hydrogen-bonding capacity | 65% |
| Thiolation | NaSH/DMF, RT, 6h | C5-SH analog; potential for metal coordination | 82% |
Cycloaddition Reactions
The triazole’s 1,3-dipolar character enables [3+2] cycloaddition with alkynes or nitriles:
texttrans-Compound + HC≡C-R → Fused bicyclic triazolo[1,5-a]pyridine derivatives
Key parameters:
Cross-Coupling Reactions
Suzuki-Miyaura coupling at the benzofuran’s brominated derivatives:
| Arylboronic Acid | Product | Antifungal IC₅₀ (μM) |
|---|---|---|
| 4-F-C₆H₄ | 4-Fluorophenyl analog | 1.2 |
| 3-NO₂-C₆H₄ | 3-Nitrophenyl derivative | 0.8 |
| 2-Thienyl | Thiophene-fused compound | 1.5 |
Alkylation and Acylation
The dioxane’s methylene bridge (-CH₂-) undergoes functionalization:
Alkylation :
Acylation :
Oxidation and Reduction
Oxidation :
-
Benzofuran → 2-benzofuranone using CrO₃/H₂SO₄ (65% yield)
-
Triazole → N-oxide with mCPBA (meta-chloroperbenzoic acid)
Reduction :
Comparative Reactivity with Structural Analogs
Catalytic and Stereochemical Effects
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by the following molecular details:
- Molecular Formula : C21H27N3O3
- Structural Features : Incorporates a triazole ring, benzofuran moiety, and dioxane structure.
The presence of these functional groups contributes to its unique chemical properties and potential biological activities. Triazoles are known for their diverse reactivity and ability to form stable complexes with metal ions, while benzofuran derivatives often exhibit significant biological activities due to their ability to interact with various biological targets.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole structure demonstrate significant biological activities, including:
- Antifungal Properties : Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit fungal cell wall synthesis.
- Antibacterial Effects : The compound may exhibit antibacterial properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : Studies have shown that triazole derivatives can induce cytotoxic effects against various cancer cell lines, suggesting potential use as therapeutic agents in oncology.
The benzofuran moiety may enhance these activities by improving the compound's interaction with biological targets.
Potential Applications
Given its unique structure and biological activities, trans-1-((2-(2-benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole has several potential applications:
Medicinal Chemistry
The compound could serve as a lead compound in drug development for:
- Infectious Diseases : As an antifungal or antibacterial agent.
- Cancer Therapy : As a cytotoxic agent targeting specific cancer cell lines.
Agricultural Chemistry
Due to its antifungal properties, it may be explored as a potential agricultural fungicide to protect crops from fungal diseases.
Material Science
The unique structural features may allow for applications in creating novel materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings are known to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with heterocyclic substituents. Key analogues include:
Difenoconazole Structure: 1-((2-(4-(4-chlorophenoxy)phenyl)-2-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole. Comparison:
- Difenoconazole replaces the benzofuranyl group with a chlorophenoxyphenyl moiety, enhancing halogen-mediated hydrophobic interactions .
- The dioxolane ring in difenoconazole (vs. Activity: Broad-spectrum fungicide with EC₅₀ values of 0.1–1.0 µg/mL against Ascomycetes and Basidiomycetes .
Epoxiconazole
- Structure : 1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole.
- Comparison :
- Epoxiconazole features an epoxide ring instead of dioxane, increasing electrophilicity and reactivity toward fungal enzymes .
- The fluorophenyl group enhances bioavailability via fluorine’s electronegativity and metabolic resistance .
Myclobutanil
- Structure : 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile.
- Comparison :
- Myclobutanil lacks the dioxane/benzofuranyl system but includes a nitrile group, which may increase systemic mobility in plants .
Key Research Findings
- Metabolic Stability : The benzofuranyl-dioxane system in the target compound may resist oxidative degradation better than myclobutanil’s nitrile group, as seen in analogous triazoles .
- Binding Affinity: Molecular docking studies suggest the benzofuranyl group interacts with hydrophobic pockets in fungal CYP51 enzymes, analogous to difenoconazole’s chlorophenoxy moiety .
- Field Efficacy: Dioxane rings (as in the target compound and difenoconazole) correlate with prolonged residual activity compared to epoxide-containing derivatives like epoxiconazole .
Biological Activity
Trans-1-((2-(2-benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound featuring a triazole ring, a benzofuran moiety, and a dioxane structure. This unique molecular architecture suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.404 g/mol. The presence of the triazole ring is significant due to its known biological activities, including antifungal, antibacterial, and anticancer properties. The benzofuran component may enhance these activities through interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. Studies indicate that compounds containing the triazole structure can inhibit the growth of various fungi by interfering with ergosterol synthesis in fungal cell membranes.
2. Antibacterial Properties
Research has shown that triazoles exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The interaction of the benzofuran moiety may contribute to enhanced antibacterial efficacy.
3. Anticancer Effects
Several studies highlight the cytotoxic effects of triazole derivatives against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have demonstrated significant activity against various cancer types.
Case Studies
A review of existing literature reveals several case studies where triazole derivatives have been evaluated for their biological activities:
These findings suggest that the structural components of this compound may confer similar biological activities.
The proposed mechanisms underlying the biological activities of trans-1-((2-(2-benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-y)methyl)-1H-1,2,4-triazole include:
Antifungal Mechanism:
Inhibition of ergosterol synthesis leads to compromised fungal cell membrane integrity.
Antibacterial Mechanism:
Interference with bacterial cell wall synthesis and disruption of cellular processes.
Anticancer Mechanism:
Induction of oxidative stress and activation of apoptotic pathways in cancer cells.
Q & A
Q. What are the foundational synthetic routes for producing trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3-dioxane core. A key step is the nucleophilic substitution or condensation reaction between a functionalized benzofuran derivative and a triazole precursor. For example, triazole derivatives are often synthesized via cyclization of thiosemicarbazides or via Huisgen 1,3-dipolar cycloaddition (click chemistry). Stereochemical control is achieved by optimizing reaction solvents (e.g., ethanol with glacial acetic acid as a catalyst), temperature (reflux conditions), and stoichiometry of reactants. Absolute ethanol and controlled reflux (4–6 hours) are critical for minimizing side reactions and ensuring trans-configuration .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the connectivity of the benzofuran, dioxane, and triazole moieties. Chemical shifts for methyl (δ 1.2–1.5 ppm) and propyl groups (δ 0.8–1.0 ppm) help verify substituent positions.
- Infrared Spectroscopy (IR) : Peaks at 1600–1650 cm (C=N stretch in triazole) and 1100–1200 cm (C-O-C in dioxane) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 358.4 g/mol) and isotopic patterns.
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages to ensure purity .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity and reactivity in the synthesis of this triazole derivative?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity. For example:
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for cyclization steps.
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on reactants (e.g., benzofuran vs. triazole moieties).
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., ethanol vs. DMF) for stabilizing intermediates.
Computational workflows (e.g., ICReDD’s reaction prediction platform) integrate these methods to prioritize experimental conditions .
Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction yield and selectivity?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors. For example, a 2 factorial design can isolate the effect of acetic acid concentration on triazole ring formation.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reflux time vs. yield) to pinpoint optimal conditions.
- Taguchi Methods : Robustly optimize reactions under noise (e.g., humidity, impurity levels).
Post-optimization validation via ANOVA ensures reproducibility. Software like COMSOL Multiphysics or JMP streamlines data analysis .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line provenance, incubation time).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers.
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding poses across assays. For example, discrepancies in IC may arise from variations in protein conformations or solvent accessibility of the triazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
